6-Fluorochroman-8-ol
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Overview
Description
6-Fluorochroman-8-ol is an organic compound with the molecular formula C9H9FO2. It belongs to the class of chroman derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the sixth position and a hydroxyl group at the eighth position on the chroman ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorochroman-8-ol typically involves multi-step reactions. One common method starts with 6-Fluoro-4-chromanone as the precursor. The steps include:
Hydrogenation: The precursor is hydrogenated using hydrogen gas in the presence of acetic acid and palladium on carbon catalyst at ambient temperature and pressure.
Fluorination: The intermediate product is then treated with aluminum chloride in 1,2-dichloroethane at -10°C for one hour.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Fluorochroman-8-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 6-Fluorochroman-8-one, while reduction with sodium borohydride can produce this compound .
Scientific Research Applications
6-Fluorochroman-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Fluorochroman-8-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of 6-Fluorochroman have been evaluated as antagonists for the 5-HT1A receptor, which is implicated in various neurological processes. The compound’s effects are mediated through its binding to these receptors, modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
- 6-Fluorochroman-2-carboxylic acid
- 6-Fluoro-4-chromanone
- 6-Fluorochroman-8-one
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromen-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,11H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYGYIUURUIYFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457532 |
Source
|
Record name | 6-fluorochroman-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188826-25-7 |
Source
|
Record name | 6-fluorochroman-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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